molecular formula C26H24N2O4S2 B12014939 4-({[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid

4-({[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid

Cat. No.: B12014939
M. Wt: 492.6 g/mol
InChI Key: JEXQAQRYPTUEQY-UHFFFAOYSA-N
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Description

4-({[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno[2,3-d]pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid typically involves multiple steps:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or via a Suzuki coupling reaction.

    Attachment of the Sulfanyl Group:

    Final Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with a benzothieno[2,3-d]pyrimidine core have shown potential as enzyme inhibitors, making this compound a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, compounds with a benzothieno[2,3-d]pyrimidine core can interact with biological targets such as enzymes or receptors, inhibiting their activity. This interaction often involves binding to the active site of the enzyme or receptor, blocking its normal function.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid
  • 4-({[3-(4-Phenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid

Uniqueness

The presence of the ethoxyphenyl group in 4-({[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid distinguishes it from similar compounds. This group can influence the compound’s solubility, reactivity, and biological activity, potentially making it more effective in certain applications.

benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid, its preparation, reactions, applications, and how it compares to similar compounds

Properties

Molecular Formula

C26H24N2O4S2

Molecular Weight

492.6 g/mol

IUPAC Name

4-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanylmethyl]benzoic acid

InChI

InChI=1S/C26H24N2O4S2/c1-2-32-19-13-11-18(12-14-19)28-24(29)22-20-5-3-4-6-21(20)34-23(22)27-26(28)33-15-16-7-9-17(10-8-16)25(30)31/h7-14H,2-6,15H2,1H3,(H,30,31)

InChI Key

JEXQAQRYPTUEQY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)C(=O)O)SC5=C3CCCC5

Origin of Product

United States

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